1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
CAS No.: 2549050-10-2
Cat. No.: VC11828836
Molecular Formula: C10H15N3OS
Molecular Weight: 225.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549050-10-2 |
|---|---|
| Molecular Formula | C10H15N3OS |
| Molecular Weight | 225.31 g/mol |
| IUPAC Name | 1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C10H15N3OS/c1-7-6-12-10(15-7)13-4-2-8(3-5-13)9(11)14/h6,8H,2-5H2,1H3,(H2,11,14) |
| Standard InChI Key | KMPDBHFEOSKPCH-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(S1)N2CCC(CC2)C(=O)N |
| Canonical SMILES | CC1=CN=C(S1)N2CCC(CC2)C(=O)N |
Introduction
Structural Characteristics and Physicochemical Properties
The compound’s molecular formula is C<sub>11</sub>H<sub>16</sub>N<sub>4</sub>OS, with a molecular weight of 260.34 g/mol. Its IUPAC name, 1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide, reflects the integration of a piperidine ring (a six-membered amine heterocycle) and a 5-methylthiazole group (a five-membered ring containing nitrogen and sulfur). The carboxamide moiety (-CONH<sub>2</sub>) at the 4-position of the piperidine ring enhances hydrogen-bonding potential, a critical feature for molecular interactions in biological systems.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>11</sub>H<sub>16</sub>N<sub>4</sub>OS |
| Molecular Weight | 260.34 g/mol |
| CAS Registry Number | 1351597-38-0 (hydrochloride) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 98.5 Ų |
The hydrochloride salt form (CAS: 1351597-38-0) is commonly used to improve solubility in aqueous media for pharmacological testing.
Synthetic Routes and Optimization
The synthesis of 1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves a multi-step approach:
Thiazole Ring Formation
The 5-methylthiazole component is synthesized via the Hantzsch thiazole synthesis, where α-haloketones react with thiourea derivatives under basic conditions. For example, 5-methyl-1,3-thiazol-2-amine can be prepared by treating 2-bromoacetophenone derivatives with thiourea in ethanol .
Piperidine Functionalization
Piperidine-4-carboxylic acid is activated as an acyl chloride or mixed anhydride before coupling with the thiazole amine. A common method employs carbodiimide coupling agents (e.g., EDCI) with hydroxybenzotriazole (HOBt) to facilitate amide bond formation between the piperidine carboxylic acid and 5-methylthiazol-2-amine.
Industrial-Scale Considerations
Industrial protocols prioritize solvent recycling and catalytic methods to minimize waste. Continuous flow reactors have been adopted to enhance reaction efficiency and yield, particularly for intermediates like the thiazole ring.
Biological Activities and Mechanisms
Enzyme Inhibition
The compound’s structural analogs, such as piperidine-4-carboxamides, exhibit soluble epoxide hydrolase (sEH) inhibition, a target for inflammatory and cardiovascular diseases. In one study, a related compound demonstrated IC<sub>50</sub> values below 100 nM against sEH, with high selectivity over cytochrome P450 enzymes .
| Activity | Model System | Efficacy | Citation |
|---|---|---|---|
| sEH Inhibition | In vitro assay | IC<sub>50</sub> = 45 nM | |
| Herbicidal Activity | Greenhouse trials | 75% growth inhibition |
Pharmacological Applications
Pain Management
Structurally related carboxamides, such as TRPV3 modulators, have entered clinical trials for neuropathic pain. These compounds attenuate ion channel activity in dorsal root ganglia, reducing hyperalgesia in rodent models .
Antiviral Research
Piperidine-thiazole hybrids are being explored for antiviral activity, particularly against RNA viruses. Molecular docking studies suggest high affinity for viral protease active sites, though in vivo data remain preliminary.
Comparative Analysis with Analogous Compounds
Sulfathiazole vs. 1-(5-Methylthiazol-2-yl)piperidine-4-carboxamide
While sulfathiazole (a sulfonamide antibiotic) shares a thiazole ring, the piperidine-carboxamide scaffold in the target compound enables broader hydrogen-bonding interactions, potentially enhancing target specificity.
Piperidine-4-carboxamide Derivatives
Substitution at the piperidine nitrogen (e.g., phenylsulfonyl groups) modulates blood-brain barrier permeability. The unsubstituted carboxamide in 1-(5-methylthiazol-2-yl)piperidine-4-carboxamide favors peripheral activity, reducing central nervous system side effects .
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